N,N'-dioctylcarbamimidothioic acid
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Overview
Description
N,N’-dioctylcarbamimidothioic acid is an organic compound characterized by the presence of carbamimidothioic acid functional groups attached to octyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dioctylcarbamimidothioic acid typically involves the reaction of octylamine with carbon disulfide, followed by the addition of an appropriate oxidizing agent. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. For instance, the reaction may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N,N’-dioctylcarbamimidothioic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and specific solvents can enhance the yield and purity of the product. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-dioctylcarbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions where the carbamimidothioic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Halogenating agents such as chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-dioctylcarbamimidothioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-dioctylcarbamimidothioic acid exerts its effects involves the interaction of its functional groups with molecular targets. The carbamimidothioic acid group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion detection. The octyl chains provide hydrophobic interactions, which can influence the compound’s solubility and reactivity in different environments.
Comparison with Similar Compounds
Similar Compounds
N,N’-dicyclohexylcarbodiimide: A similar compound used in peptide synthesis.
N,N’-dimethylcarbamimidothioic acid: Another related compound with different alkyl chains.
Uniqueness
N,N’-dioctylcarbamimidothioic acid is unique due to its long octyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where solubility and interaction with hydrophobic environments are crucial.
Properties
IUPAC Name |
N,N'-dioctylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2S/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGRBOULPSEYNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=NCCCCCCCC)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=NCCCCCCCC)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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